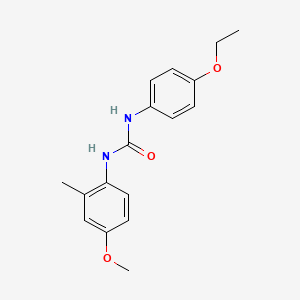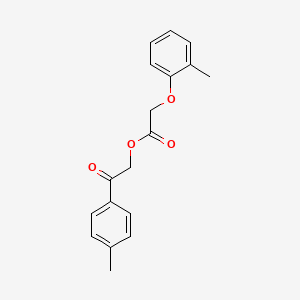![molecular formula C14H9Cl3N2O2 B5727822 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide, also known as DCB, is a chemical compound that has been used in scientific research for various purposes. It is a member of the benzamide family of compounds and has been studied for its potential applications in the fields of medicine, agriculture, and environmental science. In
科学研究应用
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been used in scientific research for various purposes. It has been studied for its potential applications as a herbicide, insecticide, and fungicide in agriculture. It has also been studied for its potential applications in the treatment of cancer and other diseases. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
作用机制
The mechanism of action of 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell division and growth. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division and growth.
Biochemical and Physiological Effects:
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as the growth of other types of cells, such as bacteria and fungi. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high degree of purity. Another advantage is that it has been shown to be effective against a wide range of organisms, including cancer cells, bacteria, and fungi. However, one limitation is that it can be toxic to some types of cells, making it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide. One area of research could be the development of new applications for 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide in the fields of medicine, agriculture, and environmental science. Another area of research could be the development of new synthesis methods for 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide that are more efficient and cost-effective. Additionally, further research could be done to better understand the mechanism of action of 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide and its potential side effects.
合成方法
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide can be synthesized through a two-step process. The first step involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with thionyl chloride to form 2,4-dichloro-5-chlorobenzoic acid. The second step involves the reaction of 2,4-dichloro-5-chlorobenzoic acid with 2-chloroaniline in the presence of a base to form 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide.
属性
IUPAC Name |
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-9-4-2-1-3-7(9)14(21)19-12-5-8(13(18)20)10(16)6-11(12)17/h1-6H,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULODHURADGYTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-{[(2-chlorophenyl)carbonyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)


![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)



![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)
